molecular formula C10H7NO2S B1335518 2-(Thiophen-2-YL)isonicotinic acid CAS No. 893723-57-4

2-(Thiophen-2-YL)isonicotinic acid

Cat. No.: B1335518
CAS No.: 893723-57-4
M. Wt: 205.23 g/mol
InChI Key: FTGBWVKLXLHQPK-UHFFFAOYSA-N
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Description

2-(Thiophen-2-YL)isonicotinic acid is a heterocyclic compound that combines the structural features of thiophene and isonicotinic acid Thiophene is a five-membered aromatic ring containing sulfur, while isonicotinic acid is a derivative of pyridine with a carboxyl group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Thiophen-2-YL)isonicotinic acid typically involves the condensation of thiophene derivatives with isonicotinic acid or its derivatives. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method is the Paal–Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide .

Industrial Production Methods: Industrial production of this compound may involve large-scale condensation reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 2-(Thiophen-2-YL)isonicotinic acid can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxyl group can be reduced to form alcohols or aldehydes.

    Substitution: Electrophilic substitution reactions can occur on the thiophene ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced under acidic or basic conditions.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols and aldehydes.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

2-(Thiophen-2-YL)isonicotinic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

    Thiophene-2-carboxylic acid: Similar structure but lacks the isonicotinic acid moiety.

    Isonicotinic acid: Lacks the thiophene ring but shares the pyridine carboxyl structure.

    2-(Furan-2-YL)isonicotinic acid: Similar structure but contains a furan ring instead of a thiophene ring.

Uniqueness: 2-(Thiophen-2-YL)isonicotinic acid is unique due to the combination of the thiophene ring and isonicotinic acid moiety, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-thiophen-2-ylpyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO2S/c12-10(13)7-3-4-11-8(6-7)9-2-1-5-14-9/h1-6H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTGBWVKLXLHQPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NC=CC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90406259
Record name SBB052875
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90406259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

893723-57-4
Record name SBB052875
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90406259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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